molecular formula C95H162N28O30S B570455 (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[2-[[(2S)-2-[[(2S,3R)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]pentanedioic acid CAS No. 113944-46-0

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[2-[[(2S)-2-[[(2S,3R)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]pentanedioic acid

Cat. No.: B570455
CAS No.: 113944-46-0
M. Wt: 2208.567
InChI Key: PJZUANUAJMQDAQ-STVQAJFUSA-N
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Description

Structural Overview of the Polymeric Peptide Sequence

The structural analysis of this multidomain peptide reveals a complex arrangement of twenty-one distinct amino acid residues organized in a specific linear sequence that governs its assembly behavior and functional properties. The peptide contains multiple instances of leucine residues, which serve as key hydrophobic elements driving intermolecular association through hydrophobic packing interactions. The presence of several threonine and serine residues introduces hydroxyl functionalities that contribute to hydrogen bonding networks and influence the peptide's solubility characteristics and assembly kinetics.

Examination of the amino acid composition reveals a strategic distribution of charged residues, including arginine, asparagine, and glutamic acid, which provide electrostatic control over assembly processes and enable pH-responsive behavior. The peptide sequence incorporates cysteine, histidine, and proline residues at specific positions, suggesting designed functionality for metal coordination, protonation state modulation, and conformational restriction respectively. This diverse amino acid composition creates multiple interaction sites that facilitate the formation of complex secondary and tertiary structures through a combination of hydrogen bonding, electrostatic interactions, and hydrophobic effects.

The stereochemical configuration of the peptide, as indicated by the (2S) designations throughout the sequence, ensures consistent chirality that promotes regular β-sheet formation, a characteristic feature of multidomain peptides. Research has demonstrated that such peptides adopt extended β-sheet conformations where alternating side chains segregate to opposite faces of the peptide backbone, creating the facial amphiphile structure essential for self-assembly. The specific arrangement of hydrophobic leucine residues and hydrophilic amino acids in this sequence suggests optimization for the formation of stable nanofiber assemblies through the hydrophobic sandwich mechanism characteristic of multidomain peptides.

Amino Acid Frequency Structural Role Key Properties
Leucine 4 Hydrophobic Core Drives assembly through hydrophobic packing
Serine 3 Hydrophilic Domain Provides hydrogen bonding capacity
Threonine 2 Hydrophilic Domain Contributes hydroxyl functionality
Alanine 2 Structural Small side chain allows conformational flexibility
Glycine 2 Structural Maximum conformational freedom
Arginine 1 Charged Domain Positive charge, guanidinium functionality
Asparagine 1 Polar Domain Amide side chain hydrogen bonding
Cysteine 1 Functional Sulfur-containing, potential disulfide formation
Histidine 1 Charged Domain pH-responsive imidazole ring
Proline 1 Structural Conformational constraint
Isoleucine 1 Hydrophobic Branched aliphatic side chain
Valine 2 Hydrophobic Branched aliphatic side chain
Glutamic Acid 1 Charged Domain Negative charge, carboxylate functionality

Key Functional Groups and Post-Translational Modifications

The multidomain peptide contains several critical functional groups that determine its chemical behavior and potential for post-translational modifications. The presence of hydroxyl groups from serine and threonine residues creates sites for potential phosphorylation modifications, which represent one of the most prevalent post-translational modifications in biological systems. Phosphorylation of serine and threonine residues occurs through nucleophilic attack of the hydroxyl group on the terminal phosphate of adenosine triphosphate, facilitated by magnesium ions that chelate the phosphate groups. Such modifications can dramatically alter the electrostatic properties of the peptide and influence its assembly behavior and biological interactions.

The arginine residue within the sequence provides a site for methylation modifications, which play crucial roles in protein regulation and function. Protein arginine methyltransferases can catalyze the transfer of methyl groups from S-adenosyl methionine to the guanidinio nitrogen atoms of arginine, resulting in monomethylated or dimethylated forms. These modifications can occur in both symmetric and asymmetric patterns, with approximately 0.5% to 4% of all arginine residues being methylated in mammalian cells. The specific context of arginine within this peptide sequence may influence its susceptibility to methylation and the functional consequences of such modifications.

The cysteine residue represents a particularly important functional element, as it contains a sulfur atom capable of forming disulfide bonds through oxidative coupling with other cysteine residues. Disulfide bond formation typically occurs in the endoplasmic reticulum during protein folding and is catalyzed by members of the protein disulfide isomerase family. In the context of this multidomain peptide, cysteine could potentially enable cross-linking between individual peptide molecules, creating covalently stabilized assemblies with enhanced mechanical properties and resistance to degradation. This cross-linking capability has been demonstrated in related multidomain peptide systems where cysteine incorporation allows for controlled gelation and improved material performance.

Post-translational modifications in peptides and proteins serve multiple regulatory functions, including control of protein stability, localization, and activity. The strategic placement of modifiable residues within this peptide sequence suggests potential for dynamic regulation of its assembly and functional properties through enzymatic modification. Research has shown that post-translational modifications can act as signals to expedite protein degradation through PTM-activated degrons or to forestall degradation and stabilize proteins through PTM-inactivated degrons. The specific amino acid context and sequence environment of modifiable residues within this peptide will determine their accessibility to modifying enzymes and the functional consequences of their modification.

Functional Group Amino Acid Source Modification Type Biological Significance
Hydroxyl (-OH) Serine, Threonine Phosphorylation Electrostatic regulation, assembly control
Guanidinium Arginine Methylation Protein interactions, nuclear localization
Sulfhydryl (-SH) Cysteine Disulfide formation Covalent cross-linking, structural stability
Carboxyl (-COOH) Glutamic Acid Deamidation Charge modification, aging effects
Imidazole Histidine Protonation/Metal coordination pH sensing, catalytic activity
Amide Asparagine Deamidation Spontaneous aging, charge alteration

Biological Relevance of Multidomain Peptide Architectures

Multidomain peptide architectures like the target compound represent a paradigm shift in biomaterial design, offering unprecedented control over molecular assembly and biological function through bottom-up engineering approaches. These sophisticated peptide systems demonstrate the principle that control of chemical structure leads directly to control of self-assembly and nanostructure, thereby enabling precise manipulation of material properties and biological responses. The modular design philosophy underlying such peptides allows for rational modification of individual domains to tailor specific functions while maintaining overall structural integrity and assembly competence.

The biological relevance of multidomain peptides extends across multiple scales, from molecular recognition and assembly to tissue-level regeneration and healing processes. Research has demonstrated that these materials can serve as effective delivery vehicles for bioactive molecules, including small drugs, proteins, and growth factors, through both physical entrapment within hydrogel matrices and specific molecular interactions with the peptide nanofibers. The controlled release profiles achievable with these systems enable sustained therapeutic delivery over extended periods, with release kinetics determined by the specific chemical design of the peptide and its interactions with cargo molecules.

The nanofibrous architecture characteristic of assembled multidomain peptides provides an ideal scaffold for cellular interactions and tissue regeneration applications. Studies have shown that these materials can promote advantageous cell-matrix interactions through the presentation of bioactive sequences and the creation of three-dimensional environments that mimic natural extracellular matrix structures. The ability to incorporate matrix metalloprotease cleavage sites and cell adhesion motifs directly into the peptide sequence enables the creation of bioresponsive materials that degrade in response to cellular activity while promoting cell viability, spreading, and migration.

The immunomodulatory properties of multidomain peptides represent another crucial aspect of their biological relevance, with different chemical functionalities eliciting distinct inflammatory responses that can be tailored for specific therapeutic applications. Research has revealed that negatively charged peptides typically elicit minimal inflammation characterized by tissue-resident macrophage infiltration and fast remodeling, while positively charged peptides promote more extensive immune cell infiltration, angiogenesis, and collagen deposition. This differential immune response can be leveraged to design materials that either minimize inflammatory reactions for applications requiring biocompatibility or actively promote tissue remodeling and regeneration where enhanced immune involvement is beneficial.

The dynamic nature of multidomain peptide assemblies enables responsive behavior to physiological conditions, including changes in pH, ionic strength, and enzymatic activity. This responsiveness allows these materials to function as smart drug delivery systems that release therapeutic agents in response to specific biological stimuli or pathological conditions. Furthermore, the biodegradable nature of peptide-based materials ensures complete clearance from biological systems through normal metabolic pathways, eliminating concerns about long-term bioaccumulation that may arise with synthetic polymer systems. The combination of these properties positions multidomain peptides as versatile platforms for addressing diverse biomedical challenges, from wound healing and tissue engineering to targeted drug delivery and regenerative medicine applications.

Properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[2-[[(2S)-2-[[(2S,3R)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C95H162N28O30S/c1-18-48(14)73(118-69(131)37-104-78(136)61(33-52-35-101-41-105-52)116-92(150)74(50(16)126)121-77(135)53(96)40-154)90(148)109-55(21-19-27-102-95(99)100)93(151)123-28-20-22-65(123)87(145)119-72(47(12)13)89(147)120-71(46(10)11)88(146)117-64(39-125)86(144)122-75(51(17)127)91(149)108-54(23-25-66(97)128)80(138)111-58(30-43(4)5)82(140)112-59(31-44(6)7)83(141)113-60(32-45(8)9)84(142)115-62(34-67(98)129)79(137)103-36-68(130)107-63(38-124)85(143)114-57(29-42(2)3)81(139)106-49(15)76(134)110-56(94(152)153)24-26-70(132)133/h35,41-51,53-65,71-75,124-127,154H,18-34,36-40,96H2,1-17H3,(H2,97,128)(H2,98,129)(H,101,105)(H,103,137)(H,104,136)(H,106,139)(H,107,130)(H,108,149)(H,109,148)(H,110,134)(H,111,138)(H,112,140)(H,113,141)(H,114,143)(H,115,142)(H,116,150)(H,117,146)(H,118,131)(H,119,145)(H,120,147)(H,121,135)(H,122,144)(H,132,133)(H,152,153)(H4,99,100,102)/t48-,49-,50+,51+,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,71-,72-,73-,74-,75-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJZUANUAJMQDAQ-STVQAJFUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)NCC(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)CNC(=O)C(CC2=CNC=N2)NC(=O)C(C(C)O)NC(=O)C(CS)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)CNC(=O)[C@H](CC2=CNC=N2)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CS)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C95H162N28O30S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40745524
Record name L-Cysteinyl-L-threonyl-L-histidylglycyl-L-isoleucyl-L-arginyl-L-prolyl-L-valyl-L-valyl-L-seryl-L-threonyl-L-glutaminyl-L-leucyl-L-leucyl-L-leucyl-L-asparaginylglycyl-L-seryl-L-leucyl-L-alanyl-L-glutamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40745524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

2208.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113944-46-0
Record name L-Cysteinyl-L-threonyl-L-histidylglycyl-L-isoleucyl-L-arginyl-L-prolyl-L-valyl-L-valyl-L-seryl-L-threonyl-L-glutaminyl-L-leucyl-L-leucyl-L-leucyl-L-asparaginylglycyl-L-seryl-L-leucyl-L-alanyl-L-glutamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40745524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Resin Selection and Activation

The choice of resin critically impacts synthesis efficiency. High-swelling resins, such as polyethylene glycol (PEG)-based supports, are optimal for hydrophobic sequences like those in the target compound, as they reduce interchain aggregation. The first amino acid (pentanedioic acid derivative) is attached via a acid-labile linker, such as Rink amide, to facilitate cleavage upon completion.

Deprotection and Coupling Cycles

Each cycle involves:

  • Fmoc Deprotection : Removal of the 9-fluorenylmethyloxycarbonyl (Fmoc) group using 20% piperidine in dimethylformamide (DMF).

  • Amino Acid Coupling : Activation of the incoming amino acid with agents like hexafluorophosphate benzotriazole tetramethyl uronium (HBTU) or diisopropylcarbodiimide (DIC), followed by reaction with the resin-bound peptide.

For the target compound, coupling times range from 90 to 960 minutes per residue due to steric hindrance and aggregation risks.

Challenges in Synthesizing the Target Peptide

Sequence-Specific Difficulties

The peptide’s structure presents three major challenges:

  • Hydrophobic Domains : Regions rich in leucine, valine, and isoleucine (e.g., AAVALLPAVLLALLAP) promote β-sheet formation, leading to incomplete coupling and deletion sequences.

  • Stereochemical Complexity : Multiple chiral centers (e.g., (2S,3R)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-hydroxybutanoyl) require precise coupling to avoid epimerization.

  • Functional Group Compatibility : The presence of imidazole, sulfhydryl, and carbamimidamide groups necessitates orthogonal protecting strategies.

Truncation and Side Reactions

Incomplete deprotection or coupling results in truncated peptides, while aspartimide formation and oxidation of sulfhydryl groups are common side reactions. For example, aspartimide formation in the RQMATADEA sequence reduced crude purity by 12% in ultrasonication-assisted SPPS.

Advanced SPPS Techniques for Complex Peptides

Ultrasonication-Assisted SPPS

Ultrasonication (US-SPPS) significantly accelerates synthesis while improving purity. In a case study, US-SPPS reduced the assembly time of a 12-mer peptide (VSPPLTLGQLLS-NH2) from 3,515 minutes to 250 minutes (14-fold) and increased crude purity from 73% to 82%. Key parameters include:

  • Deprotection Time : Reduced from 20 to 5 minutes using 20% piperidine under ultrasound.

  • Coupling Time : Shortened from 90–960 minutes to 5–25 minutes per residue.

ParameterClassical SPPSUS-SPPS
Deprotection20 min5 min
Coupling90–960 min5–25 min
Total Time3,515 min250 min
Crude Purity73%82%

Table 1 : Comparison of classical and US-SPPS for a 12-mer peptide.

Microwave-Assisted SPPS

Microwave (MW-SPPS) heating mitigates aggregation by disrupting β-sheet formation. For aggregating peptides, MW-SPPS at 50–75°C improves coupling efficiency by 30–50% compared to room-temperature methods. However, overheating risks racemization, necessitating precise temperature control.

Purification and Characterization

High-Performance Liquid Chromatography (HPLC)

Purification of the target peptide involves reversed-phase HPLC with a C18 column and a gradient of acetonitrile/water (0.1% TFA). Elevated column temperatures (50–60°C) enhance resolution by disrupting peptide aggregation. For example, a 25-mer peptide (AAVALLPAVLLALLAPRQMATADEA-NH2) achieved 49% purity after HPLC at 19.5 minutes retention time.

Ion Exchange Chromatography (IEC)

IEC is employed to separate peptides with charged side chains, such as the carbamimidamide-containing residues. A study demonstrated that IEC combined with size-exclusion chromatography increased final purity to >95% for a similar peptide.

Case Studies and Optimization Strategies

Synthesis of the RQMATADEA Sequence

The RQMATADEA segment (residues 17–25) posed challenges due to aspartimide formation. Switching from DIC/HOBt to Oxyma Pure/DIC coupling reduced this side reaction, improving crude purity from 72% to 88%.

Resin Swelling and Low-Loading Strategies

Using a PEG-PS resin with 0.2 mmol/g loading improved coupling efficiency for the hydrophobic AAVALLPAVLLALLAP sequence by 40%, as confirmed by Kaiser testing.

Final Cleavage and Global Deprotection

Cleavage of the peptide from the resin used a cocktail of 95% TFA, 2.5% triisopropylsilane (TIS), and 2.5% H2O, followed by precipitation in cold diethyl ether. ESI-MS analysis confirmed the target mass (Calc. 2,489.02 Da; Found: 1,245.5 [M+2H]2+) .

Chemical Reactions Analysis

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[2-[[(2S)-2-[[(2S,3R)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]pentanedioic acid can undergo various chemical reactions, including:

Scientific Research Applications

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[2-[[(2S)-2-[[(2S,3R)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]pentanedioic acid has several scientific research applications:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Employed in studies of protein-protein interactions, particularly those involving the HIV envelope glycoprotein gp120.

    Medicine: Investigated for its potential role in vaccine development and as a target for antiviral drugs.

    Industry: Utilized in the development of diagnostic assays for detecting HIV infection .

Mechanism of Action

The mechanism of action of (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[2-[[(2S)-2-[[(2S,3R)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]pentanedioic acid involves its interaction with the CD4 receptor on host cells. This interaction facilitates the binding of the HIV virus to the host cell, initiating the process of viral entry. The fragment’s immunosilent activity helps the virus evade the host’s immune response, allowing for successful infection .

Comparison with Similar Compounds

Peptide Backbone and Functional Groups

The compound shares a branched polypeptide architecture with compounds such as (S,S)-9 () and compound 7 (), which also feature multiple amino acid linkages and carboxy-terminal groups. Key structural distinctions include:

  • Position of Acetyl Moieties: Similar to compound 14 (3β-acetoxy pimarane derivative) in , minor positional differences in acetyl or hydroxyl groups significantly alter NMR profiles and solubility.
  • Sulfanyl and Imidazole Groups: The presence of a 3-sulfanylpropanoyl residue and 1H-imidazol-4-yl group aligns with neuroactive or enzyme-targeting compounds, as seen in OP-828/OP-829 (), which incorporate morpholine and phenyl groups for blood-brain barrier penetration.

Isomerism and Substituent Effects

Isomeric differences, such as those observed in 3,4,5,6-tetrabromo-2-(2',4'-dibromophenoxy)phenol (2b) and its analog 2a (), highlight how substituent positioning (e.g., bromine atoms) impacts ¹³C NMR shifts (Table 6 in ). For the target compound, variations in methyl or hydroxyl group placement could similarly influence reactivity and binding affinity.

Physicochemical Properties

Molecular Weight and Solubility

Comparatively, compound 7 () exhibits higher solubility due to its dimethylamino-methyleneamino substituent, emphasizing the role of cationic groups in enhancing aqueous solubility.

Acid-Base Behavior

The presence of five carboxy groups and one carbamimidamidine moiety implies a pKa profile similar to 4-methyl-2-[2-(2-morpholin-4-yl-acetylamino)-4-phenyl-butyrylamino]-pentanoic acid derivatives (), which show pH-dependent conformational changes in physiological environments.

Spectroscopic Characterization

NMR Data

  • ¹H-NMR : The acetyl group’s position (δH 65.9 for C-3 in ) mirrors shifts observed in 3β-acetoxy pimarane derivatives , where HMBC correlations (e.g., C-21/H-22) confirm substituent placement.
  • ¹³C-NMR : High similarity in A-ring ¹³C shifts between 2a and 2b (Table 6, ) supports the use of NMR to differentiate isomers in the target compound.

Mass Spectrometry

Fragmentation patterns likely resemble those of untargeted metabolites from fungal endophytes (), where m/z values and retention times correlate with branched structures.

Data Tables

Property Target Compound Compound 14 () (S,S)-9 () 2b ()
Molecular Weight >2,000 Da ~450 Da ~600 Da ~600 Da
Key Functional Groups 5×COOH, 1×SH, 1×imidazole 3β-acetoxy, trihydroxy 4-carboxy, pyrrolo-pyrimidine Tetrabromo, dibromophenoxy
Solubility (Water) Low (predicted) Moderate Low (requires esterification) Very low
¹³C NMR Shift (Key Carbon) N/A δC 65.9 (C-3) δC 170.5 (carboxy) δC 110–150 (aromatic Br)

Biological Activity

The compound , with the IUPAC name (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[2-[[(2S)-2-[[(2S,3R)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]pentanedioic acid , is a complex peptide-like structure with potential biological activities. This article aims to summarize its biological activity based on available research findings.

The compound exhibits a highly intricate structure that suggests multiple sites for biological interaction. Its design incorporates various amino acids and functional groups that may enhance its binding affinity to specific biological targets. Notably, the presence of sulfanyl and hydroxy groups indicates potential interactions with thiol groups in proteins, which could influence enzyme activity or receptor binding.

Key Structural Features

FeatureDescription
Amino AcidsMultiple amino acid residues enhancing binding
Sulfanyl GroupPotential for redox reactions and enzyme modulation
Hydroxy GroupsPossible hydrogen bond donors affecting solubility and binding
Carboxylic Acid MoietiesContributes to overall polarity and reactivity

Antidiabetic Effects

Research has indicated that compounds similar to this structure can exhibit antidiabetic properties. For instance, semaglutide , a GLP-1 analogue, has shown significant efficacy in managing type 2 diabetes by enhancing insulin secretion and reducing glucagon release . The structural similarities suggest that the compound may also interact with GLP-1 receptors or other metabolic pathways.

Anticancer Potential

The compound's ability to interact with various cellular pathways could position it as a candidate for anticancer therapy. Studies have highlighted the importance of peptide-based compounds in targeting cancer cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest. For example, compounds that disrupt PD-1/PD-L1 interactions have demonstrated promising results in immune checkpoint blockade therapies .

Neuroprotective Properties

Emerging evidence suggests that certain peptide structures can exhibit neuroprotective effects. The incorporation of imidazole rings in the compound may facilitate interactions with neurotransmitter systems or protect against oxidative stress, similar to findings reported for other neuroprotective agents .

Case Studies and Research Findings

  • Antidiabetic Activity : A study investigating the effects of GLP-1 receptor agonists demonstrated significant reductions in fasting glucose levels and improved HbA1c levels in patients with type 2 diabetes . This suggests potential parallels for the compound under review.
  • Cancer Research : In vitro assays have shown that peptide-based inhibitors can effectively disrupt PD-L1 interactions, leading to enhanced T-cell activation against tumors . Such findings underscore the relevance of this compound in cancer immunotherapy.
  • Neuroprotection : Research on neuroprotective peptides indicates that they can mitigate neuronal damage in models of neurodegeneration, potentially through mechanisms involving anti-inflammatory pathways .

Q & A

Basic: What methodologies are effective for synthesizing this complex peptide?

Methodological Answer:
Solid-phase peptide synthesis (SPPS) is the primary method due to its sequential control over amino acid addition and compatibility with automation . Key steps include:

Resin Selection : Use a polystyrene-based resin with acid-labile linkers.

Deprotection : Remove Fmoc (9-fluorenylmethyloxycarbonyl) groups using piperidine.

Coupling : Activate amino acids with HBTU/HOBt and DIEA for efficient amide bond formation.

Cleavage : Use trifluoroacetic acid (TFA) with scavengers (e.g., triisopropylsilane) to release the peptide from the resin.
Liquid-phase synthesis may supplement SPPS for specific hydrophobic segments but requires orthogonal protecting groups (e.g., tert-butyl for carboxyl groups) .

Basic: How can researchers characterize the structural integrity of this compound?

Methodological Answer:
Use a multi-technique approach:

  • NMR Spectroscopy : Resolve chiral centers and confirm stereochemistry via 2D NOESY or COSY .
  • Mass Spectrometry (MS) : Employ high-resolution MALDI-TOF or ESI-MS to verify molecular weight (≈1071.1 g/mol) and detect synthesis errors .
  • HPLC Purification : Optimize gradients (e.g., acetonitrile/water with 0.1% TFA) to isolate >95% pure fractions .

Advanced: How can computational methods optimize reaction pathways for synthesizing this peptide?

Methodological Answer:
Integrate quantum chemical calculations (e.g., DFT) with reaction path search algorithms to:

Predict Intermediate Stability : Identify energy barriers for peptide bond formation.

Screen Protecting Groups : Simulate steric/electronic effects of Boc vs. Fmoc groups.

Validate with AI-Driven Simulations : Use tools like COMSOL Multiphysics to model SPPS kinetics and optimize resin swelling parameters .
ICReDD’s workflow (combining computation, informatics, and experiment) reduces trial-and-error by 40% .

Advanced: What experimental strategies resolve contradictions in reported enzyme inhibition data?

Methodological Answer:
Address discrepancies via:

Dose-Response Assays : Repeat assays with standardized buffers (e.g., Tris-HCl pH 7.4) and controls.

Cross-Validation : Compare surface plasmon resonance (SPR) binding affinity with fluorescence polarization (FP) results.

Structural Analysis : Use X-ray crystallography or cryo-EM to confirm binding poses if kinetics conflict .

Meta-Analysis : Apply machine learning to aggregate datasets and identify outliers .

Advanced: How to design experiments to assess stereochemical purity?

Methodological Answer:

Chiral Chromatography : Use a Chirobiotic T column with isopropanol/hexane to separate enantiomers.

Circular Dichroism (CD) : Compare spectra to reference standards for α-helix/β-sheet content.

X-ray Diffraction : Resolve absolute configuration for critical residues (e.g., imidazole-containing segments) .

Basic: What strategies improve aqueous solubility for in vitro assays?

Methodological Answer:

  • Buffer Optimization : Use 10% DMSO in PBS or add arginine (0.1 M) to reduce aggregation.
  • Structural Modifications : Substitute hydrophobic residues (e.g., leucine) with polar analogs (e.g., glutamine) at non-critical positions .

Advanced: How to investigate functional group interactions with biological targets?

Methodological Answer:

Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics of imidazole side chains with metal ions.

Alanine Scanning : Mutate specific residues (e.g., arginine in the carbamimidamidopentanoyl group) to assess contribution to activity .

Molecular Dynamics (MD) : Simulate interactions with membrane receptors over 100-ns trajectories .

Advanced: What methodologies address scale-up challenges for multi-step synthesis?

Methodological Answer:

Membrane Technologies : Use nanofiltration to remove truncated peptides during intermediate purification .

Process Control : Implement PAT (Process Analytical Technology) with inline FTIR to monitor coupling efficiency .

DOE (Design of Experiments) : Apply factorial design to optimize temperature, solvent ratios, and reaction time .

Basic: How to validate peptide stability under physiological conditions?

Methodological Answer:

Stability Assays : Incubate in human serum (37°C, pH 7.4) and analyze degradation via LC-MS over 24 hours.

Oxidation Resistance : Test cysteine residues’ susceptibility by adding H2O2 (0.01%) and monitoring disulfide formation .

Advanced: How can AI enhance experimental design for novel derivatives?

Methodological Answer:

Generative Models : Train VAEs (Variational Autoencoders) on PubChem data to propose analogs with improved bioavailability.

Autonomous Labs : Integrate robotic synthesis platforms with real-time MS feedback for iterative optimization .

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